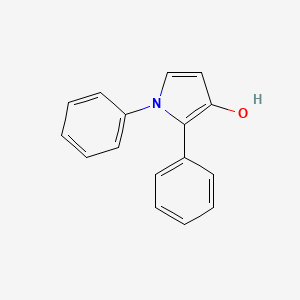
1,2-Diphenyl-1H-pyrrol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1H-pyrrol-3-ol is a heterocyclic compound that features a pyrrole ring substituted with two phenyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1H-pyrrol-3-ol can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of α-azido chalcones with 1,3-dicarbonyl compounds, catalyzed by indium trichloride in water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dimers and tetracyclic compounds.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1H-pyrrol-3-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-1H-pyrrol-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may interact with β-adrenergic receptors or other signaling pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,2-Diphenyl-1H-pyrrol-3-ol is unique due to the presence of both phenyl groups and a hydroxyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, setting it apart from other similar compounds.
Propiedades
Número CAS |
118060-84-7 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1,2-diphenylpyrrol-3-ol |
InChI |
InChI=1S/C16H13NO/c18-15-11-12-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-12,18H |
Clave InChI |
XZUFGGAUNJZAHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CN2C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


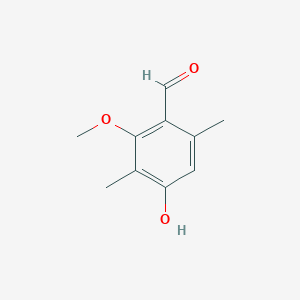


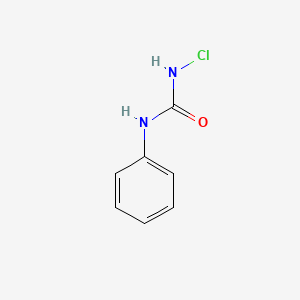
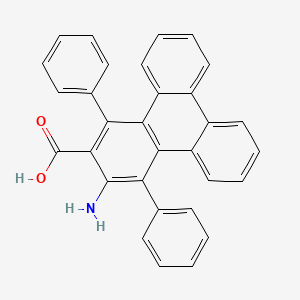
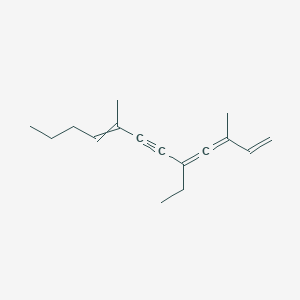
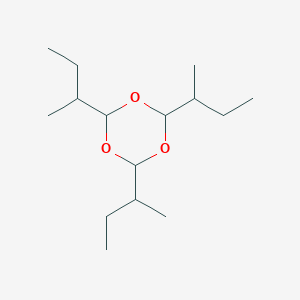
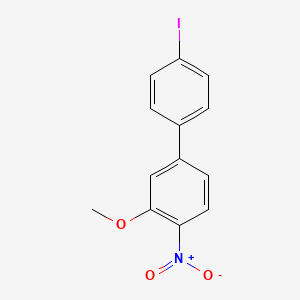
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

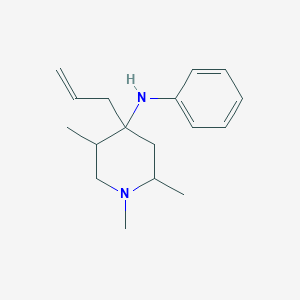
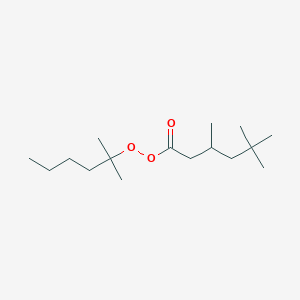
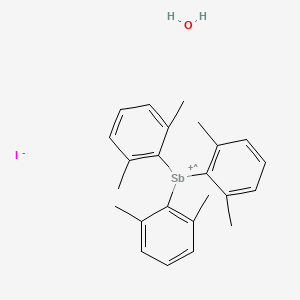
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
